Methyl 2-[2-(2-methylphenyl)-6-oxocyclohexen-1-yl]acetate
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Overview
Description
Methyl 2-[2-(2-methylphenyl)-6-oxocyclohexen-1-yl]acetate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound has a complex structure that includes a cyclohexenone ring and a methylphenyl group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(2-methylphenyl)-6-oxocyclohexen-1-yl]acetate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient catalytic processes and continuous flow reactors to optimize yield and purity. The use of advanced purification techniques such as distillation and crystallization ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(2-methylphenyl)-6-oxocyclohexen-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl 2-[2-(2-methylphenyl)-6-oxocyclohexen-1-yl]acetate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and pharmacokinetics is ongoing.
Industry: It is used in the production of fragrances, flavorings, and other fine chemicals.
Mechanism of Action
The mechanism by which Methyl 2-[2-(2-methylphenyl)-6-oxocyclohexen-1-yl]acetate exerts its effects involves interactions with various molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in further biochemical pathways. The aromatic ring and cyclohexenone moiety may also interact with specific enzymes or receptors, influencing biological activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2-chlorophenyl)acetate
- Methyl phenylacetate
- 2-Methylphenethylamine
Uniqueness
Methyl 2-[2-(2-methylphenyl)-6-oxocyclohexen-1-yl]acetate is unique due to its specific structural features, such as the cyclohexenone ring and the methylphenyl group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
63006-75-7 |
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Molecular Formula |
C16H18O3 |
Molecular Weight |
258.31 g/mol |
IUPAC Name |
methyl 2-[2-(2-methylphenyl)-6-oxocyclohexen-1-yl]acetate |
InChI |
InChI=1S/C16H18O3/c1-11-6-3-4-7-12(11)13-8-5-9-15(17)14(13)10-16(18)19-2/h3-4,6-7H,5,8-10H2,1-2H3 |
InChI Key |
IRJQOCOZUMISEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=C(C(=O)CCC2)CC(=O)OC |
Origin of Product |
United States |
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